(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate” is a compound with the CAS Number: 170164-47-3 . It has a molecular weight of 229.28 and its IUPAC name is tert-butyl (3S)-3-(aminocarbonyl)-1-piperazinecarboxylate . It is a solid substance and is used for research purposes .
Physical and Chemical Properties Analysis
This compound is a solid . It should be stored in a dark place, sealed, and in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is involved in various synthetic and chemical reactions. For instance, it is used in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. This process is significant for the preparation of quinoxaline-3-carboxylates and analogues, which are key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019). Additionally, it is used in the Diels-Alder reaction of a 2-Amido Substituted Furan, indicating its role in complex chemical transformations (Padwa et al., 2003).
Crystal Structure and Molecular Interactions
Research also focuses on the crystal structure and molecular interactions of compounds containing this compound. For example, a study on 5-(tert-Butylamino)-5-oxopentanoic acid, which contains the tert-butylcarbamoyl group, emphasizes its crystal structure formation and intermolecular hydrogen bonds (Takahashi et al., 2004).
Use as a Chiral Auxiliary
The compound is also used as a chiral auxiliary. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been synthesized and used in dipeptide synthesis, demonstrating the compound's utility in stereochemistry and peptide chemistry (Studer et al., 1995).
Protective Group in Organic Synthesis
It also acts as a protective group in organic synthesis. For example, a study on Boc-protected amines via a one-pot Curtius rearrangement highlights its use in forming tert-butyl carbamate in high yields at low temperatures, illustrating its significance in synthesizing protected amino acids (Lebel & Leogane, 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and handle the compound safely.
Properties
IUPAC Name |
tert-butyl (3S)-3-carbamoylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNSDOSONODDLH-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434925 |
Source
|
Record name | (S)-1-Boc-Piperazine-3-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170164-47-3 |
Source
|
Record name | (S)-1-Boc-Piperazine-3-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.